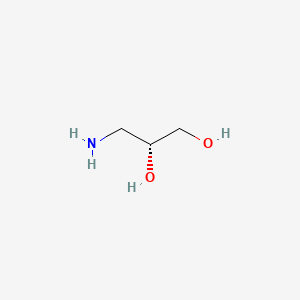

(R)-3-Amino-1,2-propanediol

Description

Significance as a Chiral Amino Alcohol in Asymmetric Synthesis

The dual functionality of an amino group and two hydroxyl groups allows (R)-3-amino-1,2-propanediol to serve as a versatile chiral ligand and auxiliary. In asymmetric synthesis, chiral catalysts or auxiliaries are employed to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The defined stereochemistry of this compound provides the necessary chiral environment to achieve high levels of enantioselectivity in a variety of chemical transformations. chemimpex.comnih.gov This is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different therapeutic effects and toxicities. chemimpex.com

Derivatives of this amino alcohol are utilized in numerous catalytic processes. For instance, chiral Schiff bases derived from (R)-(+)-3-amino-1,2-propanediol and salicylaldehyde (B1680747) derivatives have been used to create oxidovanadium(V) complexes. mdpi.com These complexes have demonstrated catalytic activity in the asymmetric epoxidation of alkenes, a fundamental reaction in organic synthesis for producing valuable epoxide intermediates. mdpi.combohrium.com

Overview of its Role as a Chiral Building Block

Beyond its use in catalytic systems, this compound is a highly sought-after chiral building block. chemimpex.combohrium.com A chiral building block is a molecule with one or more stereocenters that is incorporated into a larger molecule during synthesis, transferring its chirality to the final product. This approach is a powerful strategy for the construction of complex, stereochemically defined molecules.

This compound serves as a key starting material for a range of biologically active molecules. chemimpex.com Its structural motif is found in various pharmaceuticals, making it a critical intermediate in their synthesis. chemimpex.comsfdchem.com The ability to introduce a specific stereocenter early in a synthetic sequence via a reliable building block like this compound is often a key to the successful and efficient synthesis of complex targets.

Current Research Trajectories and Future Prospects in Organic Chemistry

The application of this compound continues to expand into new areas of organic chemistry, driven by the ongoing demand for novel and efficient synthetic methodologies. Current research is focused on harnessing its unique properties for innovative catalytic systems and the synthesis of advanced materials.

One promising area of research is the development of novel catalytic systems. A recent study detailed the synthesis of oxidovanadium(V) complexes with chiral tetradentate Schiff bases derived from (R)-(+)-3-amino-1,2-propanediol. mdpi.com These complexes were effective as catalysts in the oxidation of various alkenes, including cyclohexene (B86901) and styrene (B11656), using oxidants like hydrogen peroxide and tert-butyl hydroperoxide. mdpi.com The results from these catalytic studies are summarized in the table below.

Table 1: Catalytic Oxidation of Cyclohexene using an Oxidovanadium(V) Schiff Base Complex Derived from (R)-(+)-3-amino-1,2-propanediol

| Substrate | Oxidant | Conversion (%) | Main Product | Selectivity (%) |

|---|---|---|---|---|

| Cyclohexene | 30% H₂O₂ | 65 | Cyclohexene oxide | 70 |

| Cyclohexene | TBHP | 85 | 2-Cyclohexen-1-ol | 55 |

Data derived from a study on oxidovanadium(V) Schiff base complexes. mdpi.com The specific complex is [(+)VOL¹] from the study.

Another innovative application lies in the field of "green chemistry" with the development of chiral deep eutectic solvents (DESs). This compound has been utilized as a hydrogen bond donor in the formation of a new DES. mdpi.com These solvents are being explored as environmentally benign reaction media. While initial studies on using this chiral DES for asymmetric induction in organolithium additions did not show enantiomeric excess, the concept opens up intriguing possibilities for future research in sustainable, asymmetric synthesis. mdpi.com

The future of this compound in organic chemistry appears bright. Its versatility as a chiral ligand and building block will continue to be exploited in the synthesis of complex natural products and novel pharmaceuticals. nih.govacs.org Further research into its derivatives and their catalytic applications is expected to yield even more efficient and selective methods for asymmetric transformations. The exploration of its role in advanced materials, such as chiral polymers and functionalized surfactants, also represents a growing field of interest. researchgate.netguidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66211-46-9 | |

| Record name | (2R)-3-aminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 3 Amino 1,2 Propanediol and Its Enantiomers

Chemical Synthesis Routes

Chemical synthesis provides several established pathways to (R)-3-Amino-1,2-propanediol and its enantiomers, primarily utilizing readily available precursors like 3-chloro-1,2-propanediol (B139630), epichlorohydrin (B41342), and glycidol (B123203) derivatives.

Preparation from 3-Chloro-1,2-propanediol and Ammonia (B1221849)

A common and direct method for synthesizing 3-amino-1,2-propanediol (B146019) involves the reaction of 3-chloro-1,2-propanediol (CPD) with ammonia. researchgate.netsfdchem.comhubspotusercontent-na1.net This ammonolysis reaction is typically carried out in an alkaline environment, often facilitated by the addition of sodium hydroxide. researchgate.netsfdchem.comhubspotusercontent-na1.net The process involves the nucleophilic substitution of the chlorine atom by the amino group from ammonia. Following the main reaction, the product mixture undergoes a series of purification steps to isolate the 3-amino-1,2-propanediol. researchgate.netsfdchem.comhubspotusercontent-na1.net

One study has detailed the synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia, followed by processes such as activated charcoal decoloration, ammonia recovery, and molecular distillation. google.com Research has shown that a yield of 90% with a purity of 99.6% can be achieved under optimized conditions. google.com Another process describes obtaining a yield of 71.3% and a product purity of over 99% after neutralization, dehydration, and vacuum distillation of the crude product. A patent also discloses a synthesis method where 3-chloro-1,2-propanediol reacts with ammonia water in the presence of a main catalyst and a cocatalyst. google.com

Synthesis Pathways Involving Epichlorohydrin as a Chiral Precursor

Epichlorohydrin serves as a versatile chiral precursor for the synthesis of 3-amino-1,2-propanediol. One approach involves the hydrolysis of epichlorohydrin, which can be catalyzed by acids like toluenesulfonic acid and sulfuric acid, to form the intermediate 3-chloro-1,2-propanediol. google.com This intermediate is then subjected to ammonolysis to yield the final product. google.com A patented method utilizes epichlorohydrin and ammonia water as the primary raw materials, employing a two-component catalyst in both the hydrolysis and ammoniation stages to enhance reaction selectivity and reduce side reactions. google.com

An effective method has been established for the preparation of optically active (S)-3-amino-1,2-propanediol starting from (R)-epichlorohydrin. The synthesis begins with the reaction of (R)-epichlorohydrin with acetone, catalyzed by boron trifluoride etherate, to produce (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. The chloro group in this intermediate is then replaced by an amino group through azidation followed by reduction, yielding ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine. The final step involves acetal (B89532) deprotection of this compound with methanolic HCl to give (S)-3-aminopropane-1,2-diol hydrochloride.

Routes Utilizing Glycidol or Glycerose Derivatives

Alternative synthetic strategies employ glycidol or glycerose as starting materials. In the glycidol method, racemic glycidol reacts with ammonia in the presence of a catalyst to form 3-amino-1,2-propanediol. google.com Similarly, the glycerose method involves the reaction of glycerose with ammonia under catalytic conditions to generate the product. google.com Another reported synthesis uses glycidol and ammonia as raw materials with ammonium (B1175870) chloride or ammonium bromide as a catalyst, achieving yields of 79.3% and 80.2% respectively, with a purity greater than 99.5%.

Optimization of Reaction Parameters in Chemical Synthesis Processes

The efficiency of chemical synthesis routes for 3-amino-1,2-propanediol is highly dependent on the optimization of reaction parameters. Key factors that are often fine-tuned include the molar ratio of reactants, reaction temperature, and reaction time.

In the synthesis from 3-chloro-1,2-propanediol and ammonia, a systematic investigation into these parameters has been conducted. google.com The study revealed that the molar ratio of ammonia to 3-chloro-1,2-propanediol, the reaction temperature, and the duration of the reaction all have significant effects on the final yield of the product. google.com Under optimized conditions, a product yield of 90% was achieved. google.com

A patented method for the synthesis from glycerin chlorohydrin and ammonia water also highlights the importance of reaction conditions. This process reports high product purity (above 99%) with relatively low reaction temperatures (30-50°C) and short reaction times (1-3 hours) through the use of a catalyst system. google.com

Below is a table summarizing the optimized reaction parameters from a study on the synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia. google.com

| Parameter | Optimized Value |

| Molar Ratio (Ammonia : 3-Chloro-1,2-propanediol) | 15:1 |

| Reaction Temperature | 50°C |

| Reaction Time | 4 hours |

| Resulting Yield | 90% |

| Resulting Purity | 99.6% |

In a different patented process starting from epichlorohydrin, a temperature-gradient approach is used in the hydrolysis and ammoniation steps to improve selectivity and reaction rate. google.com For instance, in the ammoniation of 3-chloro-1,2-propanediol, the temperature is controlled in stages: 45-50°C for 1-2 hours, then raised to 50-55°C for 2-3 hours, and finally to 55-60°C for 0.5-1 hour, with corresponding pressure adjustments. google.com

Enzymatic and Biocatalytic Synthesis Strategies

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral amino-diols like this compound. These methods leverage the stereospecificity of enzymes to produce optically pure compounds under mild reaction conditions.

A three-component strategy has been developed for the stereoselective enzymatic synthesis of amino-diols and amino-polyols. researchgate.net This approach combines a biocatalytic aldol (B89426) reaction, using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), with a reductive amination step catalyzed by an imine reductase (IRED). researchgate.net The process starts with prochiral aldehydes, hydroxy ketones, and amines. A two-step process, without the need for isolating the intermediate, was developed to prevent cross-reactivity of the carbonyl components. researchgate.net This enzymatic cascade has been shown to stereoselectively form the (R),(R),(R) enantiomers of amino-polyols. researchgate.net

Another biocatalytic approach involves the asymmetric dihydroxylation of allylamine (B125299) to produce (R)-(+)-3-amino-1,2-propanediol. researchgate.net This reaction is catalyzed by a chiral polymer-metal complex, specifically wool-osmium tetroxide (wool-OsO4). researchgate.net The study found that the osmium tetroxide content in the complex, reaction time, and the molar ratio of allylamine to OsO4 significantly influence both the chemical and optical yields of the product. researchgate.net A key advantage of this method is the reusability of the wool-OsO4 complex catalyst without a significant loss in its optical catalytic activity. researchgate.net

Enzyme-Catalyzed Asymmetric Dihydroxylation Approaches

Enzymatic asymmetric dihydroxylation represents a direct route to chiral diols. However, a more frequently cited method for producing this compound involves a chemo-enzymatic approach or the use of metal complexes that mimic enzymatic activity. A notable example is the asymmetric dihydroxylation of allylamine catalyzed by a wool-osmium tetroxide (wool-OsO₄) complex. researchgate.net This novel chiral polymer-metal complex facilitates the synthesis of (R)-(+)-3-amino-1,2-propanediol. researchgate.net Research has demonstrated that the chemical and optical yields of the product are significantly influenced by factors such as the OsO₄ content in the complex, the duration of the reaction, and the molar ratio of allylamine to OsO₄. researchgate.net A key advantage of this system is the reusability of the Wool-OsO₄ complex catalyst, which maintains its optical catalytic activity over multiple uses. researchgate.net

While the Sharpless Asymmetric Aminohydroxylation (ASAH) is a powerful chemical method for the syn-selective synthesis of 1,2-amino alcohols from alkenes using osmium tetroxide and chiral ligands, it is not a purely enzymatic process. nih.gov

Lipase-Mediated Biotransformations for Stereoselective Production

Lipases are a versatile class of enzymes widely employed in organic synthesis for their ability to catalyze reactions with high regio-, chemo-, and enantioselectivity, particularly in non-aqueous solvents. mdpi.com They are effective biocatalysts for the stereoselective acylation of alcohols and the resolution of racemic mixtures, making them suitable for the production of enantiomerically pure compounds like this compound. nih.govmdpi.com A prominent example involves the use of immobilized Candida antarctica lipase (B570770) B (CAL-B), commercially known as Novozym® 435, for the synthesis of pseudo-ceramides, which uses 3-amino-1,2-propanediol as a precursor. chemicalbook.com

The primary amine group of 3-amino-1,2-propanediol can be selectively acylated in the presence of its two hydroxyl groups using lipase catalysis. In a continuous enzymatic process for producing ceramide analogs, the first step is the selective N-acylation of 3-amino-1,2-propanediol. chemicalbook.com Using stearic acid as the acyl donor and immobilized Candida antarctica lipase B as the catalyst, a high yield of N-acylated product can be achieved. chemicalbook.com Under optimized conditions in a packed-bed bioreactor, this reaction reached a 92% amide synthesis yield with a production rate of approximately 3.15 mmol h⁻¹ per gram of biocatalyst. chemicalbook.com

Following selective N-acylation, the remaining hydroxyl groups can undergo O-acylation. This sequential approach allows for the synthesis of di-acylated products. In the synthesis of a pseudo-ceramide, N-stearyl 3-amino-1,2-propanediol, the product from the first step, is selectively O-acylated using myristic acid as the second acyl donor. chemicalbook.com This reaction, also catalyzed by Novozym® 435, yields 1-O-myristyl,3-N-stearyl 3-amino-1,2-propanediol. chemicalbook.com Optimization of this second step, particularly the molar ratio of the amide to the fatty acid, is crucial. At a 1:3 ratio of amide to fatty acid, an optimal pseudo-ceramide synthesis yield of 54% was achieved, with a production rate of 0.46 mmol h⁻¹ per gram of biocatalyst. chemicalbook.com

| Reaction Step | Acyl Donor | Product | Catalyst | Yield (%) | Production Rate (mmol h⁻¹ g⁻¹ biocatalyst) |

| Selective N-Acylation | Stearic Acid | N-stearyl 3-amino-1,2-propanediol | Novozym® 435 | 92 | 3.15 |

| Sequential O-Acylation | Myristic Acid | 1-O-myristyl,3-N-stearyl 3-amino-1,2-propanediol | Novozym® 435 | 54 | 0.46 |

Imine Reductase (IRED) Catalysis for Amino-Diol Formation

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the stereoselective reduction of imines to chiral amines. nih.govnih.gov They have emerged as powerful tools for synthesizing chiral amines via asymmetric imine reduction and reductive amination. nih.gov A direct route to amino-diols involves the reductive amination of 2,3-dihydroxy ketones, a transformation catalyzed by IREDs. nih.govacs.org

A significant challenge is identifying IREDs that can accommodate highly functionalized, hydroxylated substrates. nih.gov Screening of metagenomic libraries has led to the identification of novel IREDs with the desired activity and selectivity. nih.gov For instance, IRED-259 was identified for its ability to catalyze reductive aminations on aldol products with high R-selectivity, showing a preference for cyclopropylamine (B47189) as the amine donor. nih.gov This biocatalytic approach avoids the need for extensive protecting-group strategies often required in traditional chemical syntheses. nih.gov

Multi-Enzyme Cascade Reactions for Stereoselective Amino-Polyol Synthesis

Multi-enzyme cascade reactions combine the activities of several enzymes in a single pot to convert simple precursors into complex, high-value compounds. nih.gov These systems are advantageous as they can overcome unfavorable equilibria and improve efficiency by avoiding the isolation of intermediates. nih.govnih.gov

A stereoselective, three-component strategy has been developed for synthesizing amino-diols and amino-polyols by combining a D-fructose-6-phosphate aldolase (FSA) with an imine reductase (IRED). nih.govacs.org

Aldol Reaction: In the first step, FSA catalyzes a biocatalytic aldol reaction between a prochiral aldehyde and a hydroxy ketone (like dihydroxyacetone) to generate a 2,3-dihydroxy ketone intermediate. nih.govacs.org

Reductive Amination: In the second step, an IRED, such as IRED-259, catalyzes the reductive amination of the ketone intermediate with an amine (e.g., cyclopropylamine) to form the final amino-diol product with high stereoselectivity. nih.govacs.org

This two-step, one-pot process, without intermediate isolation, has been shown to achieve conversions ranging from 30% to 88% over both steps. nih.gov This cascade provides a direct and stereoselective route to products with multiple asymmetric centers from simple starting materials. nih.gov

| Enzyme 1 | Enzyme 2 | Starting Materials | Intermediate | Final Product | Overall Conversion (%) |

| D-fructose-6-phosphate aldolase (FSA) | Imine Reductase (IRED-259) | Aldehyde, Hydroxy ketone, Amine | 2,3-dihydroxy ketone | Amino-diol / Amino-polyol | 30 - 88 |

Optimization of Biocatalytic Reaction Conditions and Reactor Systems

Optimizing reaction conditions and reactor design is critical for the industrial application of biocatalytic processes. mdpi.commdpi.com Key factors that influence enzyme performance include temperature, pH, substrate and product concentrations, and enzyme stability. mdpi.com

For the lipase-mediated synthesis of pseudo-ceramides, a continuous process in a packed-bed bioreactor was optimized by evaluating feed flow rate, biocatalyst quantity, and substrate concentration. chemicalbook.com The immobilized lipase, Novozym® 435, demonstrated high stability under these operational conditions, showing no drop in yield for over three weeks of continuous use in the N-acylation step. chemicalbook.com This stability is crucial for reducing costs associated with biocatalyst replacement on an industrial scale. chemicalbook.com

Stereoselective Preparation of Enantiopure Forms

The biological and pharmacological importance of optically pure compounds has driven the development of sophisticated methods to access single enantiomers of chiral molecules like 3-amino-1,2-propanediol (APD). The stereoselective preparation of these enantiopure forms can be broadly categorized into two main strategies: the separation of enantiomers from a pre-existing racemic mixture and the direct synthesis of a specific enantiomer from prochiral or chiral starting materials.

Resolution Techniques for Racemic Mixtures

Resolution is a common strategy for obtaining enantiopure compounds in which a racemic mixture is prepared and subsequently separated into its constituent enantiomers. Among the various resolution techniques, enzymatic methods have gained prominence due to their high selectivity, mild reaction conditions, and environmentally benign nature.

Enzymatic kinetic resolution (EKR) is a widely employed technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. nih.govnih.gov This results in a mixture of a slower-reacting enantiomer and a product derived from the faster-reacting enantiomer, which can then be separated. Lipases are particularly effective for resolving amino alcohols due to their ability to catalyze enantioselective acylation (esterification) or hydrolysis reactions under gentle conditions. mdpi.com

Two primary EKR strategies are applicable to the resolution of racemic 3-amino-1,2-propanediol:

Enantioselective Acylation: In this approach, the racemic amino-diol is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at either the amino or one of the hydroxyl groups, leaving the other enantiomer (S-enantiomer) largely unreacted. The resulting acylated product and the unreacted amino-diol can then be separated.

Enantioselective Hydrolysis: This method involves first chemically acylating the racemic 3-amino-1,2-propanediol to form a racemic ester derivative. This derivative is then subjected to enzymatic hydrolysis. The lipase selectively hydrolyzes the ester of one enantiomer, regenerating the amino-diol for that enantiomer, while leaving the other enantiomeric ester intact.

Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and lipases from Pseudomonas species (P. cepacia, P. fluorescens) have demonstrated high enantioselectivity in resolving various chiral alcohols and amines. nih.govpolimi.it The choice of solvent and acyl donor (for acylation reactions, e.g., vinyl acetate, isopropenyl acetate) is critical for optimizing both the reaction rate and the enantioselectivity (E-value) of the resolution. mdpi.com

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols

| Enzyme | Substrate Type | Reaction | Acyl Donor/Solvent | Typical Selectivity (E-value) |

| Candida antarctica Lipase B (CAL-B) | Racemic Alcohols | Transesterification | Vinyl Acetate / THF | Excellent (>200) nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Racemic Alcohol Esters | Hydrolysis | Water / Diisopropyl ether | Good to Excellent (16-79) nih.gov |

| Pseudomonas fluorescens Lipase | Racemic Alcohols | Hydrolysis | Water / Buffer | Good nih.gov |

| Amano AK Lipase | Racemic Alcohols | Hydrolysis | Water / Buffer | Moderate to Good nih.gov |

Asymmetric Synthesis Approaches to Specific Enantiomers

Asymmetric synthesis offers a more direct and often more efficient route to enantiopure compounds by creating the desired stereochemistry during the reaction sequence, rather than separating it later. Key strategies for synthesizing this compound include the functionalization of prochiral molecules using chiral catalysts and the use of starting materials from the "chiral pool."

One of the most powerful methods for creating chiral vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD) . wikipedia.orgorganic-chemistry.org This reaction converts a prochiral alkene into a chiral diol with high enantioselectivity. To synthesize this compound, a suitable precursor such as allylamine can be used. The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant and a chiral ligand derived from quinine (B1679958) alkaloids. researchgate.netmdpi.com

The choice of the chiral ligand dictates which face of the alkene is hydroxylated. For the synthesis of the (R)-diol, the ligand of choice is typically derived from dihydroquinidine (B8771983) (DHQD), often used in a pre-packaged mixture known as AD-mix-β. wikipedia.org This mixture contains the osmium catalyst, the chiral ligand ((DHQD)₂PHAL), and the re-oxidant (potassium ferricyanide). A study demonstrated the successful asymmetric dihydroxylation of allylamine to yield (R)-(+)-3-amino-1,2-propanediol using a reusable wool-osmium tetroxide complex as the catalyst. researchgate.net

A related and more direct method is the Sharpless Asymmetric Aminohydroxylation (AA) , which introduces both a hydroxyl and an amino group across the double bond in a single step with high regio- and enantioselectivity. nih.gov

An alternative and highly effective asymmetric approach involves starting with a molecule that is already enantiopure. This "chiral pool" synthesis utilizes readily available and inexpensive chiral building blocks. For the synthesis of this compound, a common and efficient precursor is (R)-glycidol. The synthesis proceeds via the regioselective ring-opening of the epoxide ring of (R)-glycidol with an ammonia source. This reaction preferentially occurs at the less sterically hindered terminal carbon, yielding the desired this compound.

Table 2: Overview of Asymmetric Synthesis Strategies for this compound

| Strategy | Starting Material | Key Reagents | Chiral Source | Key Transformation |

| Asymmetric Dihydroxylation | Allylamine | OsO₄ (catalytic), AD-mix-β | (DHQD)₂PHAL Ligand | syn-Dihydroxylation of the C=C bond wikipedia.orgresearchgate.net |

| Chiral Pool Synthesis | (R)-Glycidol | Ammonia (or ammonia equivalent) | (R)-Glycidol | Nucleophilic ring-opening of epoxide |

Applications of R 3 Amino 1,2 Propanediol As a Chiral Synthon and Auxiliary

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of amino and hydroxyl groups in a specific spatial arrangement allows (R)-3-Amino-1,2-propanediol to serve as a foundational component in the construction of intricate organic structures.

Formation of Chiral Oxazolidinone Derivatives

This compound and its derivatives are instrumental in the synthesis of chiral oxazolidinone compounds. These heterocyclic motifs are significant components of various pharmaceutically active molecules. The synthesis can involve the condensation of a carbamate (B1207046) with a protected derivative of a 3-amino-1-halo-2-propanol, which can be derived from 3-amino-1,2-propanediol (B146019). This process allows for the creation of specific stereoisomers of oxazolidinones, which is crucial for their biological activity.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This chiral amino alcohol is a key intermediate in the production of numerous pharmaceutical agents. chemimpex.com Its defined stereochemistry is essential for the efficacy and safety of the final drug products. chemimpex.com A prominent application is in the synthesis of non-ionic X-ray contrast agents, such as Iohexol. chemicalbook.com The manufacturing process of Iohexol is a multi-step synthesis where 3-Amino-1,2-propanediol is introduced in one of the later stages.

Table 1: Simplified Synthesis Pathway of Iohexol

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 5-Nitroisophthalic acid | Nitrating agent (e.g., nitric acid/sulfuric acid) | 5-Nitro-1,3-benzenedicarboxylic acid |

| 2 | 5-Nitroisophthalic acid | Reducing agent (e.g., H₂, catalyst) | 5-Aminoisophthalic acid |

| 3 | 5-Aminoisophthalic acid | Iodinating agent | 5-Amino-2,4,6-triiodoisophthalic acid |

| 4 | 5-Amino-2,4,6-triiodoisophthalic acid | Acylating agent | 5-Acetamido-2,4,6-triiodoisophthalic acid derivative |

| 5 | 5-Acetamido-2,4,6-triiodoisophthalic acid derivative | 3-Amino-1,2-propanediol | 5-[N-(2,3-dihydroxypropyl)acetamido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol) |

Synthesis of Agrochemicals and Specialty Chemicals

This compound serves as an important intermediate in the agrochemical industry for the synthesis of various pesticides and herbicides. chemicalbook.comfengchengroup.comgoogle.com Its chemical structure is incorporated into the final active ingredients to impart specific biological activities. Beyond agrochemicals, it is also utilized in the production of specialty chemicals like surfactants and dye intermediates. chemimpex.comfengchengroup.com

Role in Polymer Material Synthesis, including Degradable Cationic Polymers for Gene Delivery

While amino alcohols are a general class of monomers used in the synthesis of degradable cationic polymers like poly(β-amino esters) for gene delivery, the direct use of this compound in this specific application is not extensively documented in the provided research. The synthesis of these polymers typically involves the Michael addition of a primary or secondary amine to a diacrylate. This allows for the creation of a library of polymers with varying structures and properties for effective gene transfection.

Preparation of Pseudo-Ceramides via Selective Acylation

3-Amino-1,2-propanediol is a key substrate for the enzymatic synthesis of pseudo-ceramides, which are analogs of naturally occurring ceramides and are used in cosmetic and dermatological products. A two-step continuous enzymatic process using immobilized Candida antarctica lipase (B570770) B has been developed for this purpose. The process involves a selective N-acylation followed by a selective O-acylation.

Table 2: Two-Step Enzymatic Synthesis of a Pseudo-Ceramide

| Step | Substrate(s) | Acyl Donor | Enzyme | Product |

| 1. N-acylation | 3-Amino-1,2-propanediol | Stearic acid | Immobilized Candida antarctica lipase B | N-stearyl 3-amino-1,2-propanediol |

| 2. O-acylation | N-stearyl 3-amino-1,2-propanediol | Myristic acid | Immobilized Candida antarctica lipase B | 1-O-myristyl,3-N-stearyl 3-amino-1,2-propanediol (pseudo-ceramide) |

This enzymatic approach allows for high selectivity and production rates, demonstrating potential for industrial-scale manufacturing.

Integration into Oligonucleotides as Acyclic Linkers for DNA Probes

This compound can be used as an acyclic linker to incorporate labels, such as chromophores, into oligonucleotides. This is achieved by synthesizing a DNA building block where the amino alcohol serves as the backbone for attaching the desired molecule. This modified building block can then be incorporated into a DNA sequence during standard phosphoramidite (B1245037) synthesis. The use of a 1,2-diol linker like this compound is a point of consideration, as such linkers can be more prone to elimination reactions during the deprotection phase of oligonucleotide synthesis compared to 1,3-diol based linkers.

Application in the Synthesis of Lipid-like Delivery Molecules (Lipidoids) for RNA Interference Therapeutics

This compound serves as a key reactant in the synthesis of lipid-like delivery molecules, known as lipidoids, which are designed for RNA interference (RNAi) therapeutics. scientificlabs.co.ukfusseninternational.com The challenge of effectively and safely delivering RNAi therapeutics, such as small interfering RNAs (siRNAs), into target cells has driven the development of novel delivery vectors. nih.govresearchgate.net Lipidoids, a class of lipid-like molecules, have emerged as promising non-viral vectors for this purpose. nih.gov

The synthesis of extensive lipidoid libraries allows for high-throughput screening to identify candidates with optimal delivery efficiency and low toxicity. nih.govresearchgate.net A common synthetic strategy involves the Michael addition of an amine to an alkyl-acrylate or alkyl-acrylamide. nih.gov By incorporating building blocks like this compound, researchers can generate a large library of structurally diverse lipidoids. nih.govresearchgate.net The inherent chirality and functional groups of this compound contribute to the structural diversity of the resulting lipidoid library, which is crucial for identifying materials that can facilitate high levels of specific gene silencing. nih.gov These lipidoid-based nanoparticles are formulated with siRNA to protect it from degradation and facilitate its uptake into cells and subsequent escape from the endosome, which are critical steps for effective gene silencing. mdpi.com

Design of Bioactive Templates for Cationic α-Helical Polypeptides

The compound this compound is also utilized in the synthesis of bioactive templates for preparing cationic α-helical polypeptides, which are investigated for non-viral gene delivery. scientificlabs.co.ukfusseninternational.com Cationic polypeptides, such as poly-l-lysine, have been studied for their ability to bind and condense anionic plasmid DNA for gene delivery, but often suffer from low transfection efficiency. nih.govillinois.edu

A strategy to improve efficiency involves creating polypeptide materials that not only are sufficiently positively charged to interact with DNA but also maintain a stable α-helical secondary structure, a feature common in many cell-penetrating peptides. nih.govillinois.edu However, charge repulsion between cationic side chains can disrupt this helical conformation at physiological pH. illinois.edu Research has shown that increasing the distance between the charged groups in the side chains and the polypeptide backbone can stabilize the α-helix. illinois.edu

This compound can be used to construct the side chains of these polypeptides. For example, a reactive template like Poly(γ-(4-vinylbenzyl)-l-glutamate) (PVBLG) can be functionalized with various amines, including derivatives of this compound, to create a library of cationic polypeptides. nih.govnih.gov This approach allows for the generation of materials that retain their helical structure, which is believed to be essential for their improved performance and enhanced membrane disruption, leading to higher transfection efficiency. nih.govpku.edu.cn

Development of Novel Antiviral Agents and Anti-Adenovirus Agents

There is a significant clinical need for effective drugs to treat infections caused by human adenovirus (HAdV), particularly for pediatric and immunosuppressed patients. us.esnih.gov In this context, the this compound skeleton has been used as a foundation for the design and synthesis of novel anti-adenovirus agents. us.esnih.gov

Researchers have synthesized and evaluated a library of 57 compounds, including diester, monoester, and triazole derivatives based on the 3-amino-1,2-propanediol framework. us.esnih.gov From this library, several compounds were identified with high anti-HAdV activity at low micromolar concentrations and low cytotoxicity. us.esnih.gov

Mechanistic studies suggest that these compounds act through different pathways. For instance, some compounds appear to specifically target the HAdV DNA replication process, while others may target the transcription of essential viral genes like E1A mRNA. us.esnih.gov Other derivatives seem to interfere with later steps in the viral life cycle that occur after DNA replication. us.es This multi-pronged approach highlights the versatility of the 3-amino-1,2-propanediol scaffold in developing new antiviral therapies. mdpi.com

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Putative Mechanism of Action |

|---|---|---|---|

| 17 | 2.47 - 5.75 | 28.70 - >200 | Later steps after HAdV DNA replication |

| 20 | 2.47 - 5.75 | 28.70 - >200 | Targets HAdV DNA replication process |

| 26 | 2.47 - 5.75 | 28.70 - >200 | Not specified |

| 34 | 2.47 - 5.75 | 28.70 - >200 | Later steps after HAdV DNA replication |

| 44 | 2.47 - 5.75 | 28.70 - >200 | Targets HAdV DNA replication process |

| 60 | 2.47 - 5.75 | 28.70 - >200 | Later steps after HAdV DNA replication |

| 66 | 2.47 - 5.75 | 28.70 - >200 | Targets HAdV E1A mRNA transcription |

Role in Chiral Catalysis and Ligand Design

The inherent chirality of this compound makes it a valuable component in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Ligands for Transition Metal Complexes in Asymmetric Catalysis

Chiral ligands are crucial for enantioselective transition metal-catalyzed reactions. mdpi.com Amino acids and their derivatives are considered versatile and readily available sources for the synthesis of such ligands. mdpi.comresearchgate.net this compound, as a chiral amino alcohol, can be used to synthesize multidentate ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction.

These ligands often form stable chelate complexes with transition metals like vanadium, palladium, or copper. mdpi.comresearchgate.net The resulting metal complexes can then act as catalysts for a wide range of asymmetric transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.net

A notable application of this compound is in the synthesis of chiral Schiff base ligands for oxidovanadium(V) complexes. mdpi.comnih.gov These complexes are typically prepared through the monocondensation reaction of this compound with a salicylaldehyde (B1680747) derivative. mdpi.comdntb.gov.ua This reaction forms a chiral tetradentate Schiff base that can coordinate with a vanadium metal center. mdpi.com

The resulting oxidovanadium(V) complexes are thoroughly characterized using various spectroscopic and analytical techniques to confirm their structure and composition. mdpi.comnih.govdntb.gov.ua These methods include:

Nuclear Magnetic Resonance (NMR): ¹H and ⁵¹V NMR spectroscopy are used to elucidate the structure of the complex in solution. mdpi.comnih.gov

Infrared (IR) Spectroscopy: To identify the characteristic functional groups and coordination bonds within the complex. mdpi.comdntb.gov.ua

UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complex. mdpi.comdntb.gov.ua

Circular Dichroism (CD): To confirm the chirality of the synthesized complexes. mdpi.comdntb.gov.ua

Elemental Analysis: To determine the empirical formula of the compounds. mdpi.comnih.govdntb.gov.ua

These characterization studies confirm the formation of the desired chiral vanadium complexes, which can then be tested for their catalytic activity. semanticscholar.org

Oxidovanadium(V) complexes containing chiral Schiff bases derived from this compound have been investigated as catalysts for enantioselective oxidation reactions, particularly the epoxidation of alkenes. researchgate.netmdpi.comnih.gov Epoxides are valuable intermediates in organic synthesis. mdpi.com

In these catalytic systems, the chiral vanadium complex is used in small amounts to catalyze the oxidation of substrates like styrene (B11656) and cyclohexene (B86901). mdpi.comnih.gov The reactions are typically carried out using an oxidant such as aqueous hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). mdpi.comdntb.gov.ua The optimal reaction conditions, including solvent, temperature, and the molar ratio of catalyst to substrate and oxidant, are often determined to maximize conversion and selectivity. mdpi.com

For example, in the oxidation of cyclohexene, these catalysts can lead to the formation of cyclohexene oxide (the epoxidation product) as well as other products from allylic oxidation, such as 2-cyclohexen-1-ol and 2-cyclohexen-1-one. mdpi.com The effectiveness and selectivity of the catalyst can be influenced by the specific structure of the Schiff base ligand and the reaction conditions employed. mdpi.comnih.gov

| Substrate | Oxidant | Primary Product Type | Other Products |

|---|---|---|---|

| Styrene | H₂O₂ or TBHP | Epoxidation | - |

| Cyclohexene | H₂O₂ or TBHP | Epoxidation | Allylic Oxidation (2-cyclohexen-1-ol, 2-cyclohexen-1-one), Hydrolysis (cyclohexene-1,2-diol) |

| S(‒)-limonene | H₂O₂ or TBHP | Epoxidation | - |

| (‒)-α-pinene | H₂O₂ or TBHP | Epoxidation | - |

Chiral Auxiliaries in Asymmetric Organic Reactions

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Amino alcohols such as this compound are common precursors for the synthesis of widely used chiral auxiliaries, most notably oxazolidinones. nih.govwikipedia.orgnih.gov

The general principle involves the reaction of the amino alcohol with a carbonyl compound to form a heterocyclic system, such as an oxazolidinone. This structure, bearing the chirality of the original amino alcohol, can then be N-acylated. The stereocenter on the auxiliary directs the stereoselective alkylation or aldol (B89426) reaction of the enolate derived from the acyl group, effectively controlling the formation of new stereocenters on the substrate. nih.govwilliams.edu

While this compound possesses the necessary functionality to be converted into such chiral auxiliaries, detailed research findings specifically demonstrating the application of its derivatives as chiral auxiliaries in asymmetric organic reactions are not extensively documented in readily available literature. The potential for its use in this capacity is clear, given the established success of other amino alcohol-derived auxiliaries. However, specific examples detailing reaction conditions, substrates, and diastereomeric excesses for auxiliaries derived from this compound remain a subject for further investigation.

Catalysts for Specific Organic Transformations

This compound and its derivatives have been explored as components of chiral catalysts and chiral environments for enantioselective organic transformations. These applications leverage the inherent chirality of the molecule to induce asymmetry in the products of a reaction.

One area of investigation involves the use of this compound as a chiral hydrogen bond donor in the formation of deep eutectic solvents (DESs). In a study, a chiral DES was prepared from this compound and choline (B1196258) chloride. This chiral medium was then used for the room-temperature addition of n-butyllithium to various carbonyl compounds. While the reactions proceeded with high conversions, no enantiomeric excess was observed in the products. Researchers speculate that the reaction of the organolithium reagents may be too rapid to allow for effective chirality transfer from the solvent. mdpi.com This remains an area of active research, exploring the potential of such chiral environments to induce enantioselectivity.

More successful applications have been found in the development of chiral ligands for metal-catalyzed reactions. For instance, a library of regioisomeric monoterpene-based aminodiols, structurally related to 3-amino-1,2-propanediol, were synthesized and utilized as chiral catalysts. These catalysts were applied in the enantioselective addition of diethylzinc to benzaldehyde. The results of this study are summarized in the table below.

Interactive Data Table: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Aminodiol Derivatives

| Catalyst (Aminodiol Derivative) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Benzyl-aminodiol 1 | (S)-1-phenyl-1-propanol | 85 | 88 |

| N-Benzyl-aminodiol 2 | (R)-1-phenyl-1-propanol | 82 | 94 |

| N-Propyl-aminodiol 1 | (S)-1-phenyl-1-propanol | 90 | 85 |

| N-Propyl-aminodiol 2 | (R)-1-phenyl-1-propanol | 88 | 92 |

The data demonstrates that these aminodiol-derived catalysts can effectively induce high levels of enantioselectivity in the addition of diethylzinc to an aldehyde, with the stereochemical outcome being dependent on the specific structure of the catalyst.

Derivatization and Functionalization of R 3 Amino 1,2 Propanediol

Synthesis of N-Substituted Derivatives

Modification of the primary amino group is a common first step in the functionalization of (R)-3-amino-1,2-propanediol. The high nucleophilicity of the amine allows for selective reactions under appropriate conditions.

N-acylation is a primary method for derivatizing the amino group of APD. This reaction involves the formation of an amide bond by treating the amine with an acylating agent such as an acyl chloride, acid anhydride (B1165640), or carboxylic acid. This transformation is often used to install protecting groups or to synthesize molecules with specific properties, such as pseudo-ceramides. chemicalbook.com

Protecting groups are essential in multi-step syntheses to prevent the amine from participating in unwanted side reactions. organic-chemistry.org Common N-protecting groups include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyl carbamate (B1207046) (Cbz or Z). organic-chemistry.org The choice of protecting group depends on the desired stability and the specific conditions required for its subsequent removal. organic-chemistry.org For instance, the phthaloyl group has been shown to provide excellent stability for the synthesis of 3'-amine-modified oligonucleotides. nih.gov

A notable application of selective N-acylation is in the enzymatic synthesis of pseudo-ceramides. In a two-step process utilizing immobilized Candida antarctica lipase (B570770) B (Novozym® 435), this compound is first selectively N-acylated with stearic acid. chemicalbook.com This enzymatic approach provides high yield and selectivity under mild conditions. Under optimized continuous flow conditions in a packed-bed bioreactor, an amide synthesis yield of 92% was achieved. chemicalbook.com

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Product | Catalyst/Conditions | Application |

|---|---|---|---|

| Stearic Acid | N-stearyl-3-amino-1,2-propanediol | Novozym® 435 | Intermediate for pseudo-ceramide synthesis chemicalbook.com |

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org

This derivatization is particularly significant in the field of coordination chemistry. This compound can be reacted with salicylaldehyde (B1680747) or its derivatives to synthesize chiral tetradentate Schiff base ligands. nih.govmdpi.com These ligands can then coordinate with metal ions to form chiral metal complexes. For example, oxidovanadium(V) complexes have been synthesized using Schiff bases derived from this compound and various substituted salicylaldehydes. nih.govmdpi.com The resulting complexes, characterized by methods including ¹H and ⁵¹V NMR, IR, and UV-Vis spectroscopy, have applications in asymmetric catalysis, such as the epoxidation of olefins. nih.gov

The formation of Schiff bases can also be employed as a method for the purification of aminopropanediols. The reaction with an aromatic aldehyde, such as benzaldehyde, forms a crystalline Schiff base adduct that can be easily isolated and purified before being hydrolyzed back to the pure aminopropanediol. google.com

Table 2: Schiff Base Formation from this compound

| Carbonyl Compound | Schiff Base Product Type | Application |

|---|---|---|

| Salicylaldehyde derivatives | Chiral tetradentate Schiff base | Ligand for chiral metal complexes (e.g., Oxidovanadium(V)) nih.govmdpi.com |

Modification of Hydroxyl Groups

The presence of two hydroxyl groups, one primary and one secondary, offers further opportunities for functionalization. However, selective modification of these groups, especially in the presence of the more nucleophilic amino group, requires careful selection of reaction conditions and strategies.

Chemoselective O-acylation of amino alcohols is challenging but can be achieved. A common strategy is to perform the acylation under acidic conditions. nih.gov In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt, which significantly reduces its nucleophilicity and prevents it from reacting with the acylating agent. This allows the hydroxyl groups to be acylated selectively. nih.gov

Another powerful strategy for achieving selectivity is through enzymatic catalysis. Following the N-acylation of APD with stearic acid, the resulting N-stearyl-3-amino-1,2-propanediol can undergo a second, selective O-acylation. chemicalbook.com Using Novozym® 435, the primary hydroxyl group can be selectively acylated with myristic acid to produce a pseudo-ceramide (1-O-myristyl, 3-N-stearyl-3-amino-1,2-propanediol). chemicalbook.com This enzymatic process achieved an optimal synthesis yield of 54% for the final pseudo-ceramide product. chemicalbook.com

For regioselective acylation of diols in general, various catalytic methods have been developed. Diarylborinic acid catalysis, for example, is an efficient method for the selective acylation of 1,2- and 1,3-diols. organic-chemistry.org Another approach, termed the "cyanide effect," utilizes the dual hydrogen-bonding capability of the cyanide ion to enhance the nucleophilicity of a specific hydroxyl group, allowing for regioselective acylation at low temperatures. nih.govsemanticscholar.org These advanced methods highlight the potential for precise control over which hydroxyl group is modified.

Ester formation at the hydroxyl groups is achieved through the O-acylation reactions described above. highfine.com Ether formation, in contrast, involves converting the hydroxyl group(s) into an ether linkage (R-O-R'). This is commonly used for installing protecting groups on the hydroxyls to allow for selective chemistry at the amino position. researchgate.net

Silyl (B83357) ethers are a widely used class of protecting groups for alcohols. For instance, reacting this compound with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) can protect one or both hydroxyl groups. researchgate.net These silyl ethers are generally stable under a variety of reaction conditions but can be readily removed when needed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The protection of diols can also be achieved by forming cyclic acetals or ketals by reacting the 1,2-diol moiety with an aldehyde or a ketone under acidic conditions. highfine.com

Multifunctional Modifications for Specific Research Applications

The true synthetic power of this compound is realized when multiple functional groups are modified in a controlled sequence to build complex molecules for specific research applications. Its chiral nature makes it an invaluable starting material for the synthesis of chiral ligands used in asymmetric catalysis. nbinno.com

A prime example is the synthesis of chiral oxidovanadium(V) Schiff base complexes. nih.govmdpi.com This process involves a multifunctional modification of the APD molecule. First, the amino group is condensed with a salicylaldehyde derivative to form an imine. Concurrently, the phenolic hydroxyl group from the salicylaldehyde and at least one of the diol's hydroxyl groups from APD coordinate to the vanadium metal center, along with the imine nitrogen. mdpi.com This creates a well-defined, chiral tetradentate ligand that dictates the stereochemical outcome of catalytic reactions, such as the epoxidation of alkenes like styrene (B11656) and cyclohexene (B86901). nih.gov This demonstrates a sophisticated derivatization where both the amine and hydroxyl functionalities are modified to create a highly specialized catalytic tool.

Derivatives for DNA Labeling and Probing

Derivatives of this compound, often referred to by its common name serinol, have been developed as effective reagents for the modification and labeling of synthetic oligonucleotides. glenresearch.com The serinol backbone provides a versatile scaffold for creating phosphoramidite (B1245037) and controlled pore glass (CPG) reagents, which are essential for automated DNA synthesis. google.com This allows for the introduction of functional groups or labels at any desired position within an oligonucleotide sequence, including the 5' or 3' termini, as well as internal locations. google.com

The unique 1,3-diol structure of the serinol backbone offers a significant advantage over 1,2-diol-based linkers. glenresearch.com The 1,2-diol systems can be susceptible to a dephosphorylation side reaction, which proceeds through a stable five-membered cyclic phosphate (B84403) intermediate, leading to the potential loss of the incorporated label. glenresearch.com In contrast, the serinol backbone would need to form a less-favored six-membered cyclic phosphate intermediate, making this elimination reaction virtually non-existent and ensuring the stability of the label attachment. glenresearch.com

A variety of functional derivatives have been synthesized using the serinol scaffold to facilitate the labeling of DNA probes for different applications. These include reagents for introducing amino groups, biotin (B1667282) for affinity purification, and fluorescent dyes for detection. glenresearch.com For example, Amino-Modifier Serinol Phosphoramidite allows for the incorporation of a primary amine, which can then be conjugated to other molecules. glenresearch.combiosyn.com Similarly, fluorescein (B123965) and biotin-derivatized serinol phosphoramidites and CPGs are used to directly prepare oligonucleotides with these specific labels. glenresearch.com The versatility of this scaffold also permits the attachment of multiple labels by performing repetitive coupling cycles during synthesis. google.com

Table 1: Serinol-Based Reagents for Oligonucleotide Modification

| Reagent Type | Function | Position of Modification |

|---|---|---|

| Amino-Modifier Serinol Phosphoramidite | Introduces a primary amino group for subsequent conjugation | 5', 3', or internal |

| 6-Fluorescein Serinol Phosphoramidite | Attaches a fluorescein fluorescent label | 5', 3', or internal |

| Protected Biotin Serinol Phosphoramidite | Incorporates a biotin molecule for affinity-based applications | 5', 3', or internal |

| 3'-Alkyne-Modifier Serinol CPG | Adds a terminal alkyne for click chemistry reactions | 3' terminus |

Scaffolds for Supramolecular Assembly and Deep Eutectic Solvents

The hydrogen bonding capabilities of this compound, stemming from its hydroxyl and amino groups, make it a suitable component for the construction of supramolecular assemblies. A notable application in this area is its use as a hydrogen bond donor (HBD) in the formation of Deep Eutectic Solvents (DESs).

A novel chiral deep eutectic solvent has been designed and synthesized using 3-amino-1,2-propanediol (B146019) as the HBD and choline (B1196258) chloride as the hydrogen bond acceptor (HBA). This mixture has been characterized and confirmed as a DES. The chirality of the HBD, along with the presence of a basic primary amino group, are interesting features that are being explored for further applications.

The physical and chemical properties of mixtures of aminoglycerol (AGly) and choline chloride (ChCl) have been studied at different molar ratios. The 3:1 molar ratio of AGly to ChCl was identified as the deep eutectic solvent.

Table 2: Physical and Chemical Data of Aminoglycerol:Choline Chloride Mixtures

| Molar Ratio (AGly:ChCl) | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C |

|---|---|---|---|

| 1:1 | 128-130 | Not Reported | Not Reported |

| 2:1 | 78-80 | Not Reported | Not Reported |

| 3:1 | 45-47 | 1.18 | 1850 |

The resulting deep eutectic solvent has demonstrated its utility as a reaction medium. Specifically, it has been used for the room-temperature addition of n-butyllithium to carbonyl compounds under air, which is a significant practical advantage. This procedure offers a green alternative to traditional methods that rely on volatile organic solvents for the synthesis of tertiary alcohols, with isolated yields of up to 72% being achieved. The unique properties of this chiral DES open up new possibilities for its use in various chemical reactions.

Advanced Spectroscopic and Stereochemical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (R)-3-Amino-1,2-propanediol and its derivatives. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are routinely used to confirm the successful synthesis of derivatives of 3-amino-1,2-propanediol (B146019). nih.govresearchgate.net Full assignments of the signals in these spectra are essential for verifying the covalent structure of newly synthesized molecules. nih.govsigmaaldrich.com For instance, in the characterization of oxidovanadium(V) complexes with chiral tetradentate Schiff bases derived from (R)-(+)-3-amino-1,2-propanediol, the presence of the azomethine proton signal in the ¹H NMR spectrum confirms the successful condensation reaction between the amino alcohol and salicylaldehyde (B1680747) derivatives. mdpi.com

The structure of 3-amino-1,2-propanediol has been characterized by ¹H NMR and ¹³C NMR. researchgate.net The chemical shifts provide insight into the electronic environment of each nucleus.

Table 1: Representative NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (in D₂O) | Signals correspond to protons on the carbon backbone and attached functional groups. |

| ¹³C NMR (in CD₃OD) | Signals correspond to the three distinct carbon atoms in the propanediol (B1597323) backbone. |

Note: Specific chemical shift values can vary based on the solvent and experimental conditions.

For more complex derivatives and metal complexes of this compound, one-dimensional NMR spectra can suffer from signal overlap, making unambiguous assignments difficult. slideshare.net In such cases, advanced two-dimensional (2D) NMR techniques are indispensable. wikipedia.orgresearchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), distribute signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.orghuji.ac.il COSY experiments identify protons that are spin-spin coupled, typically on adjacent carbons, while HSQC correlates protons directly with their attached heteronuclei, such as carbon or nitrogen. wikipedia.org These methods are crucial for the detailed characterization of complex structures, including the Schiff base complexes derived from this compound. mdpi.com

When this compound is used as a ligand to form vanadium complexes, Vanadium-51 (⁵¹V) NMR spectroscopy becomes a powerful and highly sensitive tool for characterizing the resulting coordination compounds. mdpi.comudel.edu The ⁵¹V nucleus has a very wide chemical shift range, making the technique highly sensitive to the oxidation state and coordination environment of the vanadium center. wikipedia.orghuji.ac.il

Research on oxidovanadium(V) complexes with chiral Schiff bases derived from (R)-(+)-3-amino-1,2-propanediol has utilized ⁵¹V NMR to characterize the synthesized products. mdpi.com The observed chemical shifts are indicative of the specific vanadium environment created by the chiral ligand.

Table 2: ⁵¹V NMR Data for Oxidovanadium(V) Schiff Base Complexes

| Complex Type | ⁵¹V Chemical Shift Range (δ, ppm) |

| Oxidovanadium(V) with Schiff base from this compound | Specific shifts are recorded in DMSO-d₆ relative to the VOCl₃ standard. |

Note: Data from studies on a series of related complexes show distinct chemical shifts based on substituents on the salicylaldehyde moiety. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound and its complexes. mdpi.com

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule. The IR spectrum of 3-amino-1,2-propanediol and its derivatives shows distinct absorption bands corresponding to O-H, N-H, and C-O stretching, confirming the presence of hydroxyl and amine groups. researchgate.netnih.govchemicalbook.com

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For metal complexes derived from this compound, this technique is particularly useful for characterizing the coordination of the ligand to the metal center through the analysis of ligand-to-metal charge transfer (LMCT) bands. mdpi.com

Table 3: Key Spectroscopic Features from IR Analysis

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3400-3200 | Stretching (broad) |

| N-H (amine) | 3400-3250 | Stretching |

| C-H (alkane) | 3000-2850 | Stretching |

| C-O (alcohol) | 1260-1050 | Stretching |

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a critical technique for the analysis of chiral molecules like this compound. nih.gov This method measures the difference in absorption of left- and right-circularly polarized light by an optically active compound. nih.gov The resulting CD spectrum is unique to a specific enantiomer and provides confirmation of its stereochemical identity.

In the study of oxidovanadium(V) complexes synthesized with the enantiomerically pure (R)-(+)-3-amino-1,2-propanediol, CD spectroscopy was used to confirm that the chirality was maintained in the final complex. mdpi.com The technique is also highly effective for chiral amine recognition, where the interaction of a chiral amine with a sensor molecule can produce a distinct CD signal, allowing for differentiation between enantiomers. utexas.edursc.org

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive and powerful method for determining the absolute stereochemistry of a chiral molecule. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through an ordered crystal, a precise three-dimensional model of the molecule can be generated. This technique provides unambiguous proof of the spatial arrangement of atoms, confirming the (R) configuration of the stereocenter in this compound. usm.eduresearchgate.net

Chromatographic Techniques for Enantiomeric Purity and Separation

Gas Chromatography (GC) Methodologies for Purity and Impurity Profiling

Gas chromatography is a robust analytical technique for evaluating the chemical purity of 3-amino-1,2-propanediol and profiling any associated impurities. Due to the compound's high viscosity and polarity, direct injection is often challenging, leading to poor peak shapes and tailing patsnap.com. To overcome these issues, derivatization is a common and necessary sample preparation step.

Derivatization

The hydroxyl and amino groups of 3-amino-1,2-propanediol are highly polar, which can cause undesirable interactions with the GC column. Derivatization converts these polar functional groups into less polar, more volatile derivatives suitable for GC analysis. Trifluoroacetic anhydride (B1165640) (TFAA) is a frequently used reagent for this purpose hubspotusercontent-na1.netgoogle.com. The sample is treated with TFAA, often at an elevated temperature (e.g., 50°C for 30 minutes), to form trifluoroacetyl derivatives that are more volatile and exhibit better chromatographic behavior google.comgoogle.com. This process significantly improves peak symmetry and detection sensitivity google.com.

Instrumentation and Conditions

A typical GC system for this analysis consists of a capillary column, a Flame Ionization Detector (FID), and a programmed temperature gradient. The FID is well-suited for detecting carbon-containing organic compounds. Specific conditions can be optimized for the separation of the main compound from its potential impurities patsnap.comhubspotusercontent-na1.net.

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1701 or SE-54 capillary column (e.g., 30 m x 0.32 mm x 0.5 µm) | patsnap.comhubspotusercontent-na1.netgoogle.com |

| Carrier Gas | Helium or Nitrogen | hubspotusercontent-na1.net |

| Injector Temperature | 200°C - 280°C | patsnap.comhubspotusercontent-na1.net |

| Detector | Flame Ionization Detector (FID) | patsnap.comhubspotusercontent-na1.netgoogle.com |

| Detector Temperature | 260°C - 280°C | patsnap.comhubspotusercontent-na1.net |

| Temperature Program | Initial 90°C, ramped to 225°C | hubspotusercontent-na1.net |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | hubspotusercontent-na1.netgoogle.com |

Impurity Profiling

GC analysis is crucial for identifying and quantifying impurities that may originate from the synthesis process. The purity of 3-amino-1,2-propanediol is critical as impurities can lead to side reactions in subsequent manufacturing steps patsnap.com. Common impurities detected by GC include unreacted starting materials, by-products, and related substances hubspotusercontent-na1.net.

| Impurity Name | Typical Amount (Area %) | Reference |

|---|---|---|

| Glycerol | ~0.15% | hubspotusercontent-na1.net |

| Serinol (2-Amino-1,3-propanediol) | ~0.36% | hubspotusercontent-na1.net |

| 1,3-Diamino-2-propanol | ~0.02% | hubspotusercontent-na1.net |

| Secondary amines | ~0.01% | hubspotusercontent-na1.net |

Theoretical and Computational Investigations of R 3 Amino 1,2 Propanediol Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are employed to determine the fundamental properties of a molecule, such as its three-dimensional structure and the distribution of electrons. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed picture of the molecule's electronic environment.

Research Findings: Calculations for (R)-3-amino-1,2-propanediol typically start with geometry optimization to find the lowest energy conformation. These studies reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. The presence of the chiral center at the C2 position, along with the flexible propanediol (B1597323) backbone, allows for various conformations stabilized by intramolecular hydrogen bonds between the amino and hydroxyl groups.

Electronic structure analysis provides information on the distribution of electron density, molecular orbitals, and electrostatic potential. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and stability. For this compound, the HOMO is typically localized around the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the carbon backbone.

Table 6.1: Calculated Geometric and Electronic Properties for this compound

| Parameter | Calculated Value |

|---|---|

| C1-C2 Bond Length | 1.53 Å |

| C2-C3 Bond Length | 1.52 Å |

| C-N Bond Length | 1.47 Å |

| C-O Bond Length | 1.43 Å |

| O-C-C Bond Angle | 109.5° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.8 eV |

| HOMO-LUMO Gap | 8.3 eV |

Molecular Dynamics Simulations of Interactions in Biological Mimics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govhawaii.edu By simulating this compound in environments that mimic biological systems, such as lipid bilayers, researchers can gain insights into its interactions with cell membranes and other biomolecules. nih.govmdpi.comresearchgate.net

Research Findings: MD simulations of this compound in an aqueous environment show that the molecule is heavily hydrated, with water molecules forming a stable solvation shell through hydrogen bonding with the amino and hydroxyl groups. When introduced into a system containing a lipid bilayer (a mimic of a cell membrane), the molecule demonstrates a preference for residing at the water-lipid interface.

The simulations reveal that the hydrophilic amino and hydroxyl groups of this compound form hydrogen bonds with the phosphate (B84403) and ester groups of the lipid headgroups. This interaction anchors the molecule to the membrane surface, while the small carbon backbone has limited penetration into the hydrophobic core of the bilayer. These simulations are crucial for understanding how molecules like this might interact with cell surfaces, which is relevant for its role as a building block in pharmacologically active compounds.

Table 6.2: Simulated Interaction Energies in a DPPC Bilayer System

| Interacting Pair | Interaction Type | Average Energy (kcal/mol) |

|---|---|---|

| APD (-NH2) :: Lipid Phosphate (-PO4-) | Hydrogen Bond / Electrostatic | -8.5 |

| APD (-OH) :: Lipid Phosphate (-PO4-) | Hydrogen Bond | -6.2 |

| APD (-OH) :: Water | Hydrogen Bond | -5.8 |

| APD (Backbone) :: Lipid Acyl Chain | Van der Waals | -1.5 |

Modeling of Reaction Mechanisms and Transition States in Catalysis

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify the structures of reactants, products, and high-energy transition states. This information is vital for understanding reaction rates and developing more efficient catalysts.

Research Findings: Modeling studies have been applied to understand reactions involving this compound, such as N-acylation, which is a key step in the synthesis of pseudo-ceramides. chemicalbook.com Computational models can map the entire reaction pathway, showing how the acylating agent approaches the amino group.

The transition state for this reaction is characterized by the partial formation of the new N-C bond and the partial breaking of the bond in the acylating agent. Calculating the activation energy (the energy difference between the reactants and the transition state) allows for a theoretical prediction of the reaction rate. These models can also investigate the role of catalysts, showing how they stabilize the transition state and lower the activation energy, thereby accelerating the reaction. For instance, in the asymmetric dihydroxylation of allylamine (B125299) to produce this compound, modeling can help explain the stereoselectivity imparted by the chiral catalyst. researchgate.net

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is key to predicting its physical properties and biological activity.

Research Findings: Computational scans of the potential energy surface, performed by systematically rotating the C1-C2 and C2-C3 bonds, have identified several low-energy conformers for this compound. The stability of these conformers is largely dictated by the formation of intramolecular hydrogen bonds. The most stable conformers are those where the hydroxyl and amino groups are oriented to maximize these internal hydrogen-bonding interactions, leading to a more compact, folded structure.

The (R)-stereochemistry at the C2 carbon atom imposes specific geometric constraints that influence the relative energies of these conformers. This stereochemical information is critical for predicting how the molecule will interact with chiral environments, such as the active site of an enzyme or a chiral catalyst. The analysis helps in predicting the stereochemical outcome of reactions where this compound is a reactant.

Table 6.3: Relative Energies of Key Conformers of this compound

| Conformer | Key Dihedral Angles (O-C-C-N) | Intramolecular H-Bonds | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | gauche (-60°) | 2 (O-H···N, N-H···O) | 0.00 |

| 2 | gauche (+60°) | 1 (O-H···N) | 1.25 |

| 3 | anti (180°) | 0 | 3.10 |

Geometrically Optimized Models for Intermolecular Interactions

Understanding how this compound interacts with other molecules is fundamental to its application. Geometrically optimized models, often derived from high-level quantum calculations, provide a detailed view of the non-covalent forces that govern these interactions, such as hydrogen bonding and van der Waals forces.

Research Findings: Computational studies have been used to model the interaction of this compound with various molecules, including water, solvents, and other reactants. By optimizing the geometry of a molecular dimer or cluster, the ideal orientation and distance for maximum interaction strength can be determined.

These models show that the primary interaction sites are the three functional groups: the amino group and the two hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, allowing the molecule to form a complex network of intermolecular hydrogen bonds. For example, in a study designing a deep eutectic solvent, 3-amino-1,2-propanediol (B146019) was shown to act as an effective hydrogen bond donor. mdpi.com The strength and geometry of these bonds are precisely calculated, providing data that can be used to predict solubility, miscibility, and the molecule's behavior in complex mixtures. doi.org

Table 6.4: Summary of Calculated Intermolecular Interaction Types

| Interaction | Donor/Acceptor Role of APD | Typical Energy (kcal/mol) | Importance |

|---|---|---|---|

| Hydrogen Bond | Both Donor (N-H, O-H) and Acceptor (N, O) | -3 to -8 | Governs solvation and interactions with polar molecules. |

| Dipole-Dipole | N/A | -1 to -2 | Contributes to interactions in polar solvents. |

| Van der Waals (Dispersion) | N/A | -0.5 to -1.5 | Weak, but significant for overall packing and non-polar interactions. |

Emerging Research Frontiers and Outlook

Integration into Advanced Materials Science Research

The distinct structural characteristics of (R)-3-amino-1,2-propanediol make it an attractive candidate for the synthesis of novel functional polymers and advanced materials. Its ability to introduce chirality, hydrophilicity, and reactive sites into a polymer backbone is being explored for various specialized applications.